Vicin-like antimicrobial peptide 2c-1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
RQRDPQQQYEQCQKRCQRRETEPRHMQICQQRCERRYEKEKRKQQ |
Origin of Product |
United States |
Discovery, Isolation, and Classification of Vicin Like Antimicrobial Peptide 2c 1
Historical Context of Vicilin-like Peptide Discovery
The discovery of antimicrobial peptides (AMPs) in plants dates back several decades, with the first such peptide, purothionin, being isolated from wheat flour. nih.gov However, the identification of AMPs originating from vicilin-like proteins is a more recent development. A significant breakthrough came in 1999 with the concurrent discovery by two independent research groups of cysteine-rich peptides embedded within the precursor proteins of vicilins in pumpkin (Cucurbita maxima) and macadamia (Macadamia integrifolia). uq.edu.au These findings were pivotal as they revealed that these storage proteins, primarily known for their nutritional role in seeds, also serve as precursors to bioactive defense peptides. uq.edu.au These vicilin-derived peptides are proteolytically cleaved from the N-terminal region of the larger vicilin protein, particularly during germination, to release the active antimicrobial fragments. uq.edu.auscirp.org
Sources and Natural Occurrence of Vicin-like Antimicrobial Peptides
Vicin-like antimicrobial peptides, including 2c-1, are primarily found in the seeds of various plants. uq.edu.auscirp.org Their natural role is thought to be the protection of the developing embryo and seedling from pathogens in the soil. Vicin-like antimicrobial peptide 2c-1 is specifically isolated from the nut kernel of the macadamia tree, Macadamia integrifolia. nih.govnih.gov The expression of these peptides is a part of the plant's innate defense system.
The discovery of vicilin-derived antimicrobial peptides in macadamia and pumpkin spurred research that led to the identification of homologous peptides in a wide range of other plant species. These peptides often share a conserved cysteine motif (CX3CX10-15CX3C) which is crucial for their structure and function. scirp.org The presence of these homologous peptides across diverse plant families suggests an ancient and evolutionarily conserved defense mechanism.
Below is an interactive table of some homologous vicilin-like peptides found in various plant species:
| Peptide/Protein Name | Source Organism | Common Name |
| Vicilin-like antimicrobial peptide 2c-1 | Macadamia integrifolia | Macadamia |
| C2 peptide | Cucurbita maxima | Pumpkin |
| Vicilin-like antimicrobial peptides | Gossypium hirsutum | Cotton |
| Vicilin-like antimicrobial peptides | Theobroma cacao | Cocoa |
| Vicilin | Pisum sativum | Pea |
| Vicilin-like protein | Cicer arietinum | Chickpea |
| Vicilin-like sucrose (B13894) binding protein | Vicia faba | Faba Bean |
| Vicilin-like seed storage protein | Glycine (B1666218) soja | Wild Soybean |
Isolation and Purification Methodologies for this compound
The isolation and purification of this compound from its natural source, the macadamia nut, involves a multi-step biochemical process. A general procedure for extracting antimicrobial peptides from macadamia nuts begins with the preparation of a protein extract from the kernels. nih.gov
A key step in the purification process is the precipitation of globulins, the family of proteins to which vicilins belong. This is often achieved by adding ice-cold methanol (B129727) to the protein extract, which causes the larger globulin proteins to precipitate out of the solution. nih.gov After centrifugation to separate the precipitated globulins, the supernatant, which contains the smaller antimicrobial peptides, is collected. nih.gov This supernatant is then typically subjected to further purification steps such as dialysis to remove small molecules and salts, followed by chromatography techniques to isolate the specific peptide of interest. nih.gov
Alternatively, due to the low abundance of these peptides in their natural source, recombinant DNA technology is often employed for their production and study. uq.edu.au This involves cloning the gene sequence for the peptide into a suitable expression vector, such as a plasmid, and introducing it into a host organism like the bacterium Escherichia coli. uq.edu.au The host organism then produces the peptide, which can be purified from the cell culture. This method allows for the production of larger quantities of the peptide for research purposes. uq.edu.au
Classification within Antimicrobial Peptide Families and Protein Domains
This compound is classified within the broad category of plant antimicrobial peptides. More specifically, it belongs to the family of vicilin-like antimicrobial peptides. These peptides are characterized by their origin as cleavage products of vicilin storage proteins.
Comparison with Other Plant Antimicrobial Peptide Classes (e.g., Defensins, Thionins, Hevein-like Peptides)
A detailed comparison highlights the unique characteristics of Vicin-like antimicrobial peptides in contrast to other major classes of plant AMPs.
Defensins are a large and well-studied family of small, cationic, cysteine-rich peptides. rsc.orgwikipedia.org They typically consist of 45-54 amino acids and possess a characteristic three-dimensional structure stabilized by three or four disulfide bonds, forming a cysteine-stabilized αβ-motif. rsc.orgnih.gov Plant defensins are known for their potent antifungal activity and are found in various tissues, including leaves, seeds, and flowers. rsc.orgfrontiersin.org
Thionins are another class of small, cysteine-rich peptides, typically around 5 kDa in molecular weight and composed of 45-48 amino acid residues. mdpi.comnih.gov They are characterized by a structure containing two antiparallel α-helices and two parallel β-strands, stabilized by three or four disulfide bonds. mdpi.comnih.gov Thionins exhibit broad-spectrum antimicrobial activity against bacteria and fungi. nih.gov
Hevein-like peptides are small peptides, ranging from 29 to 45 amino acids, distinguished by the presence of a conserved chitin-binding domain. mdpi.commdpi.com This domain allows them to bind to chitin (B13524), a major component of fungal cell walls, which is central to their antifungal mechanism. nih.govnih.gov They are rich in glycine and cysteine residues. mdpi.com
The following table provides a comparative overview of these antimicrobial peptide classes.
| Feature | Vicin-like Peptides | Defensins | Thionins | Hevein-like Peptides |
| Origin | Cleavage from Vicilin seed storage proteins. uniprot.orgscirp.org | Directly encoded by specific genes. mdpi.com | Directly encoded by specific genes as preproproteins. nih.gov | Directly encoded by specific genes, sometimes as part of larger precursors. mdpi.com |
| Typical Size | Variable, dependent on cleavage from precursor. | 45-54 amino acids. rsc.org | 45-48 amino acids (~5 kDa). mdpi.comnih.gov | 29-45 amino acids. mdpi.com |
| Key Structural Feature | Derived from vicilin fold. | Cysteine-stabilized αβ (CSαβ) motif. nih.gov | Two α-helices and two β-strands. mdpi.com | Conserved chitin-binding domain. mdpi.com |
| Characteristic Residues | Cysteine-rich. scirp.org | Cationic, Cysteine-rich. rsc.orgwikipedia.org | Cysteine, Lysine (B10760008), Arginine rich. rsc.org | Glycine and Cysteine rich. mdpi.com |
Structural Elucidation and Determinants of Activity for Vicin Like Antimicrobial Peptide 2c 1
Advanced Spectroscopic and Bioinformatic Approaches for Structural Analysis
The comprehensive understanding of the structure of Vicin-like antimicrobial peptide 2c-1 is fundamental to deciphering its mechanism of action. A combination of advanced analytical techniques provides insights into its primary, secondary, and tertiary structures.
Mass spectrometry (MS) is an indispensable tool for the primary structure determination of peptides like this compound. This technique provides precise molecular weight measurements and sequence information through fragmentation analysis. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to identify and sequence peptides from complex biological extracts. nih.gov For instance, in the analysis of cysteine-rich peptides (Cys-rich AMPs) from plant seeds, bottom-up proteomics utilizing LC-MS/MS enables the direct identification of mature peptides from their precursor proteins. nih.gov
This methodology is particularly crucial for vicilin-derived peptides, also known as vicilin-buried peptides, which are proteolytically cleaved from larger seed storage proteins. nih.gov The mass spectrometer, often operated in positive polarity, can determine the exact mass of the peptide, and subsequent fragmentation (MS/MS) provides the amino acid sequence, confirming its identity as this compound. nih.gov This approach also helps in identifying any post-translational modifications that might be present.
Table 1: Analytical Parameters for Peptide Characterization by Mass Spectrometry
| Parameter | Description |
| Ionization Source | Nanospray Flex |
| Polarity | Positive |
| Spray Voltage | ~2.1 kV |
| Capillary Temperature | ~320 °C |
| Column | HSS T3 C18 (100 Å, 1.8 μm, 75 μm × 250 mm) |
| Mobile Phase Gradient | A linear gradient of increasing organic phase (e.g., acetonitrile) with a constant aqueous phase. |
| Flow Rate | ~300 nL/min |
| Data derived from typical methodologies for analyzing plant-derived antimicrobial peptides. nih.gov |
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides in various environments. nih.gov For antimicrobial peptides (AMPs), CD is particularly valuable for monitoring conformational changes upon interaction with model membranes or bacterial cells. nih.govnih.gov
When this compound is in an aqueous solution, it may adopt a random coil conformation. However, upon interacting with the bacterial membrane, a significant conformational change is often observed. CD spectra can reveal the adoption of secondary structures such as α-helices or β-sheets. nih.gov An α-helical structure is typically characterized by a positive band near 198 nm and two negative bands at approximately 208-210 nm and 222-225 nm. nih.gov The intensity of these bands can indicate the proportion of the peptide that has folded into a helical structure. nih.gov Studies on other AMPs show that this folding process is not always instantaneous; the peptide may first adhere to the cell surface and then undergo folding. nih.gov
In conjunction with experimental techniques, computational approaches are vital for predicting the three-dimensional (3D) structure and functional properties of this compound. nih.gov
Homology Modeling: If the structure of a related peptide (a homolog) has been experimentally determined, homology-based modeling can be used to build a 3D model of this compound. nih.gov This method relies on structural similarities being more conserved than sequence similarities, making it effective even for remote homologs. nih.gov Programs like MODELLER are often integrated into peptide databases for this purpose. nih.gov
Ab Initio Modeling: In the absence of a suitable template, ab initio (from scratch) methods can predict the structure based on the peptide's amino acid sequence and the principles of protein folding energy landscapes. nih.gov
Machine Learning: Advanced computational tools, such as those using long short-term memory (LSTM) neural networks, can predict antimicrobial activity. nih.gov These models are trained on large datasets of known AMPs and can identify patterns in sequence, such as the arrangement and frequency of amino acids, to predict the efficacy of novel peptides. nih.gov
Key Structural Motifs and Their Functional Significance
The antimicrobial activity of this compound is not merely a function of its amino acid sequence but is critically dependent on its specific 3D structure and the spatial arrangement of key residues.
Vicin-like peptides belong to the cysteine-rich peptide family. The presence of multiple cysteine residues is a hallmark of this group, and they play a crucial role in stabilizing the peptide's tertiary structure through the formation of disulfide bonds. nih.govnih.gov
These disulfide bridges create a compact, stable, and rigid structure, which is often essential for biological activity. mdpi.com This structural stability makes the peptide resistant to degradation by proteases and harsh environmental conditions, such as extreme pH or temperature. mdpi.com The specific pattern of disulfide bond connectivity is critical; altering these bonds, for example by reducing them or changing the cysteine pairings, can significantly diminish or alter the peptide's antimicrobial activity. nih.gov The stability conferred by these bonds is a key feature for many plant AMPs, including defensins and hevein-type peptides. mdpi.comnih.gov
Table 2: Characteristics of Cysteine-Rich Antimicrobial Peptides
| Feature | Significance |
| High Cysteine Content | Allows for the formation of multiple intramolecular disulfide bonds. nih.gov |
| Disulfide Bridges | Provide high structural stability against proteolysis and environmental stress. nih.govmdpi.com |
| Conserved Spacing | The pattern of cysteine residues is often conserved within peptide families, defining the disulfide bridge pattern. nih.gov |
| Structural Integrity | The correct formation of disulfide bonds is vital for maintaining the 3D fold required for antimicrobial function. mdpi.com |
Two fundamental physicochemical properties governing the function of this compound are its net positive charge and its amphipathic nature. nih.govnih.gov
Charge Distribution: AMPs are typically cationic, with a net positive charge ranging from +2 to +9. nih.gov This positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction concentrates the peptide at the microbial surface, a crucial first step in its mechanism of action. nih.gov
Amphipathicity: Upon folding, this compound is predicted to form an amphipathic structure. This means the peptide has distinct regions of hydrophobic and hydrophilic/charged amino acid residues. nih.govnih.gov The charged face interacts with the polar head groups of the membrane phospholipids (B1166683), while the hydrophobic face inserts into the nonpolar acyl chain core of the lipid bilayer. This interaction disrupts the membrane's integrity, leading to pore formation, leakage of cellular contents, and ultimately, bacterial cell death. nih.gov The precise balance and spatial distribution of charged and hydrophobic residues are essential for this membrane-disrupting activity. nih.gov
Identification of Active Regions and Residue Contributions
The antimicrobial efficacy of this compound is intrinsically linked to its specific amino acid sequence and the structural motifs they form. Research into vicilin-derived peptides highlights the critical role of certain regions and residues in their biological function.
A defining characteristic of vicilin-derived antimicrobial peptides, including VLAP-2c-1, is the presence of a conserved cysteine-rich motif. scirp.orgnih.gov This motif, often represented as CX3CX10-15CX3C, is fundamental to the peptide's structure and function. scirp.org The cysteine residues within this pattern are crucial for forming intramolecular disulfide bonds. scirp.orgnih.gov These bonds are not merely structural supports; they are essential for maintaining the specific three-dimensional conformation of the peptide, which is a prerequisite for its antimicrobial action. scirp.org Studies on related cysteine-rich peptides have shown that the correct formation of these disulfide bridges is vital for their ability to interact with and disrupt microbial membranes. scirp.org
In studies of other antimicrobial peptides, specific terminal regions have been shown to be critical for activity. For instance, in some peptides, the C-terminal region is indispensable for their antimicrobial potency. scirp.org Furthermore, the presence of certain amino acids, such as arginine, has been linked to enhanced antimicrobial effects. scirp.org While direct mutagenesis studies on VLAP-2c-1 are not extensively documented in the available literature, the principles derived from related peptides suggest that a combination of the conserved cysteine framework and the strategic placement of cationic and hydrophobic residues defines its active regions. The expression of fragments of vicilin proteins from Macadamia integrifolia and Theobroma cacao in Escherichia coli has demonstrated that these regions indeed possess in vitro antimicrobial activity. researchgate.net
Structure-Activity Relationships in this compound and Related Peptides
The relationship between the structure of this compound and its biological activity is a key area of investigation for understanding its mechanism of action and for the potential design of novel antimicrobial agents. The structure-activity relationship (SAR) for this class of peptides is centered on their three-dimensional fold and the physicochemical properties of their constituent amino acids.
The foundational element of the SAR for VLAP-2c-1 and its relatives is the compact, stable structure conferred by multiple disulfide bonds. scirp.orgnih.gov This rigid conformation is essential for presenting the active surfaces of the peptide for interaction with microbial targets. pnas.org Disruption of these disulfide bonds, for example through a reducing environment, has been shown to diminish or abolish the antimicrobial activity of related cysteine-rich peptides, underscoring the importance of the native fold. scirp.org This structural stability also provides resistance to proteolytic degradation, a desirable trait for any potential therapeutic agent. nih.gov
The antimicrobial activity of VLAPs from Macadamia integrifolia has been demonstrated against a range of plant pathogens. scirp.org The potency of these peptides can be influenced by environmental factors. For instance, the antimicrobial activity of a related macadamia antimicrobial peptide, MiAMP1, is reported to be diminished by the presence of calcium and potassium chloride salts, suggesting that ionic strength can modulate the peptide's interaction with its target.
Research on synthetic peptide fragments derived from natural antimicrobial peptides has shown that it is possible to identify minimal structural units that retain biological activity. nih.gov Often, these truncated peptides can be modified to enhance their potency or to improve other properties such as solubility or stability. nih.gov For example, modifications to the charge and hydrophobicity of synthetic peptides can fine-tune their antimicrobial spectrum and efficacy. nih.gov While specific studies on synthetic fragments of VLAP-2c-1 are not detailed, the principle of identifying a core active domain is a common strategy in antimicrobial peptide research.
The table below summarizes the key structural features of this compound and their known influence on its antimicrobial activity, drawing on data from related vicilin-derived peptides.
| Structural Feature | Contribution to Antimicrobial Activity | Supporting Evidence |
| Conserved Cysteine Motif (CX3CX10-15CX3C) | Forms intramolecular disulfide bonds, stabilizing the tertiary structure essential for activity. | scirp.org |
| Disulfide Bonds | Maintain the rigid, folded conformation of the peptide, which is critical for its biological function. Disruption leads to loss of activity. | scirp.orgnih.gov |
| Cationic Residues (e.g., Arginine, Lysine) | Facilitate initial electrostatic attraction to negatively charged microbial cell surfaces. | scirp.orgpnas.org |
| Hydrophobic Residues | Mediate insertion into and disruption of the lipid bilayer of microbial membranes. | nih.gov |
| Stable Tertiary Structure | Confers resistance to proteolytic degradation and presents the active domains for target interaction. | nih.govpnas.org |
Molecular and Cellular Mechanisms of Action of Vicin Like Antimicrobial Peptide 2c 1
Interaction with Microbial Membranes
The primary mechanism of action for most plant-based antimicrobial peptides involves the disruption of microbial cell membranes researchgate.netmdpi.com. This interaction is governed by the peptide's physicochemical properties and the composition of the microbial membrane.
Electrostatic Interactions and Membrane Binding
The initial step in the antimicrobial action of cationic peptides like vicilin-like peptides is the electrostatic attraction to the negatively charged components of microbial membranes nih.govfrontiersin.org. Bacterial membranes are rich in anionic phospholipids (B1166683), and the cell walls of Gram-positive bacteria contain teichoic acids, which contribute to a net negative surface charge mdpi.com. This charge difference facilitates the accumulation of the positively charged peptides on the microbial surface, a crucial prerequisite for their disruptive activity frontiersin.org. For instance, studies on other cationic AMPs demonstrate that the guanidinium (B1211019) moiety of arginine residues forms strong hydrogen bonds with the phosphate (B84403) groups of membrane lipids, enhancing the binding affinity frontiersin.org. While specific studies on the electrostatic interactions of Vicin-like antimicrobial peptide 2c-1 are not available, its classification as a vicilin-like AMP suggests a similar reliance on electrostatic attraction for its initial binding to target microbial membranes.
Models of Membrane Permeabilization and Disruption (e.g., Toroidal Pore, Carpet Model)
Following the initial binding, antimicrobial peptides permeabilize the cell membrane through various proposed mechanisms, with the toroidal pore and carpet models being the most widely accepted for plant AMPs nih.govnih.gov.
Toroidal Pore Model: In this model, after reaching a critical concentration on the membrane surface, the peptides insert into the lipid bilayer, inducing the lipids to bend inwards. This creates a pore where both the peptides and the lipid head groups line the aqueous channel nih.govuq.edu.auresearchgate.net. This structure disrupts the membrane integrity, leading to the leakage of cellular contents and ultimately cell death mdpi.com. Molecular dynamics simulations of other AMPs like magainin have shown that peptide aggregation is a key step in the formation of these toroidal pores uq.edu.au.
Carpet Model: In the carpet model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the lipid bilayer without forming discrete pores nih.govresearchgate.net. This mechanism is often associated with peptides that remain on the membrane surface researchgate.net.
The specific model that this compound follows has not been experimentally determined. However, the general mechanisms described for plant AMPs suggest that it likely disrupts membrane integrity through one of these established models nih.gov.
Impact on Membrane Potential and Integrity
A direct consequence of membrane permeabilization by either the toroidal pore or carpet mechanism is the depolarization of the membrane potential mdpi.com. The formation of pores or the general disruption of the membrane allows for the uncontrolled flow of ions across the membrane, dissipating the electrochemical gradients that are essential for cellular processes such as ATP synthesis and nutrient transport. This loss of membrane potential is a critical step in the killing of the microbial cell nih.gov. Studies on various AMPs have confirmed their ability to rapidly permeabilize and depolarize bacterial membranes mdpi.commdpi.com. It is highly probable that this compound exerts its antimicrobial effect through a similar disruption of membrane potential and integrity.
Specificity in Membrane Component Binding (e.g., Lipids, Polysaccharides)
The selectivity of antimicrobial peptides for microbial cells over host cells is partly due to differences in membrane composition. As mentioned, the high content of anionic lipids in bacterial membranes provides a selective target for cationic AMPs. In Gram-negative bacteria, the outer membrane presents an additional barrier and target: the lipopolysaccharide (LPS) layer nih.gov. AMPs must first interact with and traverse this layer to reach the inner plasma membrane. This interaction often involves binding to the negatively charged phosphate groups of the lipid A portion of LPS nih.gov. For fungi, the cell wall is primarily composed of polysaccharides like chitin (B13524) and glucans, which can also serve as initial binding sites for AMPs researchgate.net. Vicilin-like peptides have been suggested to interact with glucosamine-containing structures on the outer layers of fungi and bacteria researchgate.net. While specific binding partners for this compound have not been identified, its activity against Gram-positive bacteria and fungi suggests an affinity for the respective characteristic components of their cell envelopes nih.govnih.gov.
Intracellular Targets and Pathways
While membrane disruption is a primary mechanism for many AMPs, some can translocate across the membrane without causing complete lysis and act on intracellular targets nih.gov.
Inhibition of Nucleic Acid Synthesis and Function
Once inside the cell, some antimicrobial peptides can interfere with essential cellular processes, including the synthesis of DNA and RNA nih.gov. These peptides can bind to nucleic acids, inhibiting replication and transcription, which ultimately leads to cell death. This intracellular activity can be either the primary mode of action or a secondary mechanism that complements membrane disruption. However, there is currently no specific research available to indicate that this compound or other vicilin-like peptides inhibit nucleic acid synthesis.
Disruption of Protein Synthesis and Enzymatic Activities
There is currently no specific scientific evidence demonstrating that this compound functions by disrupting protein synthesis or inhibiting enzymatic activities within microbial cells.
The mechanisms of action for antimicrobial peptides (AMPs) are diverse, and some have been shown to target intracellular processes. For instance, certain proline-rich AMPs can penetrate the bacterial cytoplasm and inhibit protein synthesis by binding to ribosomes. nih.gov Additionally, studies on other vicilin-like peptides have shown enzymatic inhibition; for example, peptides isolated from Capsicum baccatum (pepper) seeds were found to inhibit α-amylase activity. nih.gov However, these findings are related to different classes of peptides, and it is not scientifically accurate to extrapolate these mechanisms to this compound without direct experimental evidence.
Induction of Cellular Stress Responses and Apoptosis-like Mechanisms in Microbes
Specific studies detailing the induction of cellular stress responses or apoptosis-like cell death in microbes by this compound have not been identified in the available literature.
Many AMPs are known to exert their effects by inducing cell death pathways that resemble apoptosis. This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and DNA fragmentation. nih.gov For example, the peptide cecropin (B1577577) A has been shown to induce apoptosis in Candida albicans. However, no research has specifically linked this compound to these or other cellular stress-inducing mechanisms in its target organisms.
Modulation of Biofilm Formation and Dispersal
The scientific literature lacks specific data on the role of this compound in the modulation of microbial biofilms.
Biofilms are structured communities of microbes that exhibit increased resistance to conventional antibiotics. mdpi.com Many AMPs have been investigated for their anti-biofilm potential, which can be exerted through several mechanisms, including the inhibition of bacterial attachment, disruption of the biofilm matrix, or interference with cell-to-cell communication systems like quorum sensing. mdpi.comnih.govnih.gov Despite the broad interest in anti-biofilm peptides, no studies have been published that specifically assess the efficacy or mechanism of this compound against biofilms.
Mechanisms of Action Specificity Against Different Microbial Classes
This compound and its related family members have demonstrated a degree of specificity in their antimicrobial action, primarily targeting certain fungi and Gram-positive bacteria.
The initial study on the MiAMP2 family, which includes peptide 2c-1, reported inhibitory activity against several plant pathogenic fungi, such as Fusarium oxysporum and Verticillium dahliae. nih.govscirp.org A related antimicrobial peptide from macadamia, MiAMP1, was shown to be active against various fungi and Gram-positive bacteria, but had no activity against the Gram-negative bacterium Escherichia coli. uniprot.org This suggests that the mode of action is likely selective, possibly due to differences in the cell wall or membrane composition between microbial classes. The cationic nature of many AMPs facilitates their initial electrostatic attraction to negatively charged components of microbial membranes, such as lipoteichoic acid in Gram-positive bacteria or specific phospholipids in fungal membranes. nih.gov However, the precise molecular targets that determine the specificity of this compound remain to be elucidated.
The table below summarizes the known activity spectrum based on studies of related macadamia peptides.
| Microbial Class | Organism Example | Activity of Macadamia Vicilin-like Peptides/AMPs | Reference |
| Fungi | Fusarium oxysporum | Inhibitory | scirp.org |
| Fungi | Verticillium dahliae | Inhibitory | scirp.org |
| Gram-positive bacteria | General | Inhibitory (MiAMP1) | uniprot.org |
| Gram-negative bacteria | Escherichia coli | No Activity (MiAMP1) | uniprot.org |
Antimicrobial Spectrum and Efficacy of Vicin Like Antimicrobial Peptide 2c 1
Broad-Spectrum Antimicrobial Activity
Peptides derived from vicilin proteins, a class of seed storage proteins, have demonstrated a range of antimicrobial activities. google.comnih.gov These peptides are part of the plant's innate defense system against pathogens. nih.gov The family of vicilin-like antimicrobial peptides from Macadamia integrifolia, which includes 2c-1, 2a, 2b, and 2d, are all derived from a large precursor protein and exhibit antimicrobial properties. nih.gov While research has highlighted specific activities, the term "broad-spectrum" applies more generally to the antimicrobial peptide (AMP) class, which often shows activity against a wide array of microorganisms, including bacteria and fungi. nih.govnih.gov
Vicin-like antimicrobial peptide 2c-1 has been reported to possess activity against Gram-positive bacteria. nih.gov However, detailed studies specifying the particular strains of Gram-positive bacteria inhibited by this specific peptide are not extensively documented in the available research. The precursor protein for this peptide family is homologous to vicilin 7S globulins, which in other plants have been shown to yield peptides with antibacterial effects. nih.govnih.gov For instance, vicilin from moth beans (Vigna aconitifolia) demonstrated significant growth inhibition against various pathogenic bacteria. nih.gov
There is limited specific information available from the searched results regarding the direct activity of this compound against Gram-negative bacteria. While many plant-derived antimicrobial peptides exhibit broad-spectrum activity that includes Gram-negative bacteria, the specific efficacy of the 2c-1 peptide against this class of pathogens has not been detailed. nih.gov Research on other plant antibacterial peptides confirms that activity against both Gram-positive and Gram-negative bacteria is a common, though not universal, trait. nih.gov
The most well-documented activity of this compound (MiAMP2c) is its ability to inhibit various plant pathogenic fungi. nih.gov Studies have demonstrated its in vitro efficacy against several fungal species. nih.gov Related vicilin-derived peptides from Macadamia integrifolia have been shown to inhibit phytopathogens such as Fusarium oxysporum, Verticillium dahliae, and Clavibacter michiganensis at concentrations between 5 µg/ml and 50 µg/ml. scirp.org Similarly, a vicilin-derived peptide from Centrosema virginianum was effective against the fungi Botrytis cinerea, Rhizoctonia solani, and Fusarium verticilloides. scirp.org The antifungal action of a peptide from Vigna aconitifolia vicilin was also confirmed against Aspergillus flavus and Fusarium oxysporum. nih.gov This suggests that antifungal activity is a significant feature of this class of peptides.
Table 1: Antifungal Activity of Vicilin-Like Peptides
| Peptide Source | Target Fungi | Observed Effect | Reference |
|---|---|---|---|
| Macadamia integrifolia | Various plant pathogenic fungi | Inhibition in vitro | nih.gov |
| Macadamia integrifolia | Fusarium oxysporum, Verticillium dahliae | Inhibition at 5-50 µg/ml | scirp.org |
| Centrosema virginianum | Botrytis cinerea, Rhizoctonia solani, Fusarium verticilloides | Fungal growth inhibition | scirp.org |
Current research does not provide specific evidence for the activity of this compound against parasites. The study of antimicrobial peptides (AMPs) as a whole has shown that some possess anti-parasitic capabilities, but this has not been specifically investigated or reported for the 2c-1 peptide. nih.gov
Evaluation of Antimicrobial Potency in In vitro and Ex vivo Systems
The antimicrobial potency of this compound and its relatives has been primarily evaluated through in vitro assays. nih.govresearchgate.net These peptides were initially purified from macadamia nut kernels and subsequently tested for their ability to inhibit microbial growth. nih.gov A common method for further analysis involves the recombinant expression of these peptides in bacterial systems like Escherichia coli, followed by purification and in vitro activity assessment. google.comresearchgate.net The potency is typically quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible microbial growth. frontiersin.org For example, related peptides from Macadamia showed inhibitory concentrations ranging from 1 to 64 μg/ml in such assays. researchgate.net
Ex vivo evaluation, which involves testing the peptide in a system using biological components outside of a living organism (such as in serum or on tissue samples), provides a bridge between in vitro data and in vivo efficacy. While no specific ex vivo studies for this compound were found, such systems are crucial for assessing how factors in a biological environment might affect a peptide's potency.
Table 2: Reported In Vitro Inhibitory Concentrations for Vicilin-Derived Peptides
| Peptide | Target Organism | MIC / Inhibitory Concentration | Reference |
|---|---|---|---|
| Macadamia integrifolia peptides | Phytopathogenic Fungi | 5 - 50 µg/ml | scirp.org |
Factors Influencing Antimicrobial Efficacy
Several molecular and environmental factors can influence the antimicrobial efficacy of peptides like this compound.
Molecular Structure: The structure of these peptides, particularly the conserved C-X-X-X-C-(10-12)X-C-X-X-X-C motif, is fundamental to their activity. nih.gov It is hypothesized that the cysteine residues within this motif form disulfide bonds that stabilize the peptide's three-dimensional structure, which is crucial for its function. scirp.org
Precursor Processing: The peptides are produced by the post-translational processing of a larger vicilin protein. nih.gov For a related antimicrobial peptide from Theobroma cacao, the presence of a signal peptide was found to enhance its antimicrobial activity, suggesting that processing and modifications can significantly impact efficacy. google.com
Environmental Conditions: The activity of antimicrobial peptides is often sensitive to environmental conditions. Factors such as pH, the presence of salts, and serum can modulate the efficacy of AMPs. frontiersin.org While these have not been specifically detailed for this compound, they are known to influence the electrostatic interactions between cationic peptides and negatively charged microbial membranes. nih.gov
Compound Reference Table
Environmental Conditions (e.g., pH, ionic strength)
The antimicrobial activity of peptides is often intrinsically linked to the physicochemical conditions of their immediate environment. Factors such as pH and ionic strength can significantly modulate the structure, charge, and ultimately, the microbicidal capacity of these molecules. nih.gov
The efficacy of many antimicrobial peptides is pH-dependent. nih.gov For numerous AMPs, acidic conditions enhance their activity. This is often attributed to an increase in the peptide's net positive charge at lower pH, which strengthens the electrostatic interactions with the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govfrontiersin.org For instance, the activity of some peptides is enhanced at low pH due to induced conformational changes, such as the adoption of an α-helical structure upon interacting with the bacterial membrane, which is crucial for pore formation and membrane disruption. nih.gov Conversely, for some peptides, neutral or even alkaline pH might be optimal for their activity against specific microbes. nih.gov
Ionic strength, primarily the concentration of cations like Na+, K+, Mg2+, and Ca2+, also plays a critical role. High ionic strength can interfere with the initial electrostatic attraction between cationic AMPs and the anionic microbial surface, thereby reducing the peptide's effectiveness. This "salt-sensitivity" is a well-documented phenomenon for many AMPs. researchgate.net However, some peptides have demonstrated robust activity even in high-salt environments, a desirable trait for potential therapeutic applications. For example, the presence of certain divalent cations, such as Ca2+ and Zn2+, has been shown to enhance the antibacterial activity of some peptides, possibly by forming a bridge between the peptide and the bacterial membrane. nih.gov
While specific research on the influence of pH and ionic strength on this compound is not extensively documented, the general principles observed for other plant-derived AMPs likely apply. Its high content of cysteine residues suggests a stable structure due to disulfide bridges, which might confer resilience to certain environmental stresses. nih.gov
Table 1: General Influence of Environmental Conditions on Antimicrobial Peptide Activity
| Environmental Factor | General Effect on AMP Activity | Underlying Mechanism |
| Low pH (Acidic) | Often enhances activity | Increased net positive charge of the peptide, strengthening electrostatic interactions with the microbial membrane. nih.gov |
| High pH (Alkaline) | Can either enhance or inhibit activity, depending on the peptide | Alteration of peptide and/or microbial surface charge. |
| High Ionic Strength | Often inhibits activity | Shielding of electrostatic interactions between the AMP and the microbial membrane. researchgate.net |
| Divalent Cations (e.g., Ca2+, Mg2+) | Can enhance or inhibit activity | May form salt bridges facilitating peptide-membrane interaction or compete with the peptide for binding sites. nih.govresearchgate.net |
Microbial Resistance Mechanisms to Antimicrobial Peptides
The widespread presence of antimicrobial peptides in nature has driven the co-evolution of microbial resistance mechanisms. mdpi.com Bacteria and fungi have developed a variety of strategies to counteract the effects of these host defense molecules. These mechanisms are broadly categorized and are likely relevant to the potential for resistance against this compound.
One of the primary resistance strategies involves the modification of the microbial cell surface to reduce the net negative charge. This diminishes the electrostatic attraction of cationic AMPs. This can be achieved by:
Alanylation of teichoic acids in Gram-positive bacteria, which introduces positive charges.
Aminoarabinosylation of lipid A in the lipopolysaccharide (LPS) of Gram-negative bacteria.
Modification of outer membrane proteins.
Another significant resistance mechanism is the active efflux of AMPs from the microbial cell. nih.gov Efflux pumps are membrane-spanning proteins that can recognize and expel a wide range of molecules, including AMPs, thereby preventing them from reaching their intracellular or membrane targets.
Furthermore, microbes can produce proteases that specifically degrade and inactivate antimicrobial peptides. mdpi.com These enzymes can cleave the peptide at specific sites, rendering it non-functional.
The formation of biofilms also provides a formidable defense against AMPs. The extracellular polymeric substance (EPS) matrix of the biofilm can physically impede the penetration of peptides and can also sequester them, preventing them from reaching the embedded microbial cells. frontiersin.org
Finally, some microbes can alter their membrane fluidity or engage in other physiological adaptations to withstand the membrane-disrupting effects of AMPs. researchgate.net
Table 2: Common Microbial Resistance Mechanisms to Antimicrobial Peptides
| Resistance Mechanism | Description | Examples |
| Cell Surface Modification | Alteration of the net surface charge to repel cationic AMPs. | Alanylation of teichoic acids, aminoarabinosylation of lipid A. mdpi.com |
| Efflux Pumps | Active transport of AMPs out of the microbial cell. | ABC transporters. nih.gov |
| Proteolytic Degradation | Enzymatic breakdown of the AMP. | Secreted or cell-surface proteases. mdpi.com |
| Biofilm Formation | Entrapment and sequestration of AMPs within the EPS matrix. | Prevents peptide from reaching microbial cells. frontiersin.org |
Synergistic Effects with Other Antimicrobial Agents and Peptides
An area of significant interest in antimicrobial research is the potential for synergistic interactions between different antimicrobial agents. nih.gov Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Antimicrobial peptides, including potentially this compound, are promising candidates for combination therapies. nih.govnih.gov
The primary mechanism by which many AMPs exhibit synergy with conventional antibiotics is through their ability to permeabilize the microbial membrane. frontiersin.orgnih.gov By disrupting the membrane integrity, the AMP can facilitate the entry of other antimicrobial agents into the cell, allowing them to reach their intracellular targets more effectively. frontiersin.orgnih.gov This can be particularly effective against bacteria that have developed resistance to certain antibiotics through reduced membrane permeability.
Synergistic interactions have been observed between AMPs and a wide range of conventional antibiotics, including β-lactams, aminoglycosides, and fluoroquinolones. mdpi.com This can lead to a reduction in the minimum inhibitory concentration (MIC) of both the AMP and the conventional antibiotic, potentially lowering the required therapeutic doses and minimizing the risk of toxicity and the development of resistance. frontiersin.org
Furthermore, AMPs can act synergistically with other peptides. nih.gov A combination of different AMPs may have a broader spectrum of activity or be more effective against resistant strains than a single peptide. The rationale is that different peptides may have slightly different mechanisms of action or target different components of the microbial cell.
While specific studies on the synergistic effects of this compound are limited, its nature as a membrane-active peptide suggests a high potential for such interactions. nih.gov
Table 3: Examples of Synergistic Interactions with Antimicrobial Peptides
| AMP | Synergistic Partner | Observed Effect | Reference |
| Cathelicidins | Erythromycin | Enhanced bactericidal activity and reduced emergence of resistance. | frontiersin.org |
| PMAP-36 | Aminoglycosides | Enhanced intracellular delivery of the antibiotic. | frontiersin.org |
| Citropin 1.1 | Rifampicin | Enhanced activity against bacterial biofilms. | frontiersin.org |
| Lacticaseibacillus rhamnosus extracts | β-lactam antibiotics, vancomycin | Restoration of susceptibility in resistant S. aureus strains. | mdpi.com |
Biosynthesis, Regulation, and Genetic Engineering of Vicin Like Antimicrobial Peptide 2c 1
Endogenous Biosynthetic Pathways in Source Organisms
Vicin-like antimicrobial peptide 2c-1 is an antimicrobial peptide (AMP) originally identified in Macadamia integrifolia. nih.gov Like many plant AMPs, its natural production is a sophisticated process, beginning with gene expression and culminating in a mature, active peptide. nih.gov These peptides are a crucial part of the plant's innate immune system, providing a first line of defense against pathogens. frontiersin.orgnih.gov
The biosynthesis of this compound is a gene-coded process. nih.govnih.gov It belongs to the vicilin-like family of peptides, which are derived from vicilins, a major class of seed storage proteins. nih.govscirp.org The primary function of vicilins is to supply nitrogen and amino acids to the seed during germination and seedling development. scirp.org
The gene for the vicilin precursor protein is transcribed and translated through standard cellular machinery. frontiersin.org The resulting large protein is then targeted for storage, typically within seeds. nih.govscirp.org It is hypothesized that upon germination, the vicilin protein undergoes post-translational cleavage by proteases. scirp.org This process releases smaller, biologically active peptides, including the antimicrobial this compound. scirp.org
Post-translational modifications are critical for the structure, stability, and function of many AMPs. nih.govnih.gov Common modifications include the formation of disulfide bonds, which stabilize the peptide's three-dimensional structure, and C-terminal amidation, which can protect against degradation and enhance activity. nih.govfrontiersin.org While specific modifications for this compound are not extensively documented, the presence of cysteine residues in similar vicilin-derived peptides suggests the importance of disulfide bridges for their structural integrity. scirp.org
Table 1: Properties of this compound
| Property | Value | Source Organism |
|---|---|---|
| Peptide Family | Vicilin-like | Macadamia integrifolia |
| Length | 45 amino acids | Macadamia integrifolia |
| Molecular Mass | 5905.5 Da | Macadamia integrifolia |
| Known Activity | Gram-positive bacteria | Macadamia integrifolia |
Data sourced from reference nih.gov
The production of plant antimicrobial peptides is often tightly regulated and can be induced or enhanced in response to various external stimuli. spbu.rumdpi.com This regulation ensures that the peptides are produced when and where they are most needed, conserving cellular resources.
Biotic Stress (Pathogen Challenge): The primary role of AMPs is defense against pathogens. frontiersin.org Consequently, their expression is often upregulated upon detection of microbial invaders like bacteria and fungi. mdpi.comnih.gov Plants recognize pathogen-associated molecular patterns (PAMPs), which triggers a signaling cascade that often involves plant hormones such as jasmonic acid, ethylene, and salicylic (B10762653) acid. mdpi.com This signaling network activates the expression of defense-related genes, including those encoding antimicrobial peptides. mdpi.comnih.gov While some AMPs are expressed constitutively in vulnerable tissues like seeds and flowers, their production can be further induced by infection. nih.govfrontiersin.orgnih.gov
Abiotic Stress (Environmental Cues): Plants also modulate AMP production in response to abiotic environmental stresses. spbu.ru Studies on various plant defensins and other AMPs have shown that factors such as high salinity, drought, and extreme temperatures can induce the expression of their corresponding genes. spbu.ru This suggests a broader role for these peptides in general stress tolerance, helping the plant to maintain homeostasis under adverse conditions. spbu.ru
Heterologous Expression Systems for Recombinant Production
The low yield and complex extraction processes associated with isolating AMPs from their natural sources limit their large-scale application. nih.govsci-hub.se Heterologous expression, or producing the peptide in a host organism that does not naturally make it, offers a cost-effective and scalable alternative. nih.govresearchgate.net
Escherichia coli is one of the most widely used prokaryotic hosts for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. nih.govfrontiersin.org However, the direct expression of AMPs can be toxic to the E. coli host itself. nih.gov To overcome this, AMPs are often produced as non-toxic fusion proteins. The AMP gene is linked to a larger carrier protein gene, and the resulting fusion protein is often cleaved after purification to release the active peptide. mdpi.com Another common prokaryotic host is Bacillus subtilis, which in some cases has shown higher yields for certain AMPs compared to E. coli. sci-hub.se
Eukaryotic systems offer advantages for producing peptides that require complex post-translational modifications for their activity. sci-hub.se
Yeast: Species like Pichia pastoris and Saccharomyces cerevisiae are popular eukaryotic hosts. nih.gov P. pastoris, in particular, is known for its ability to secrete high levels of recombinant proteins, which simplifies the purification process. sci-hub.se Furthermore, yeast can perform post-translational modifications like glycosylation, which can be crucial for the activity of some peptides. sci-hub.se In some instances, AMPs produced in P. pastoris have demonstrated higher antimicrobial activity than the same peptides produced in E. coli. sci-hub.se
Plant Cell Cultures & Transgenic Plants: Expressing AMPs in plants is another promising strategy. nih.gov A vicilin-derived peptide from Centrosema virginianum has been successfully expressed in transgenic tobacco plants, conferring enhanced resistance to fungal pathogens. scirp.org This approach allows for large-scale production at a potentially low cost and ensures that the peptide is folded and modified in a plant cellular environment. nih.gov
Table 2: Common Heterologous Expression Systems for Antimicrobial Peptides
| Host System | Type | Key Advantages | Common Species/Strains |
|---|---|---|---|
| Bacteria | Prokaryotic | Rapid growth, low cost, well-established genetics | Escherichia coli (e.g., BL21), Bacillus subtilis |
| Yeast | Eukaryotic | Secretion capability, post-translational modifications | Pichia pastoris, Saccharomyces cerevisiae |
| Plants | Eukaryotic | Low-cost scale-up, correct folding environment for plant peptides | Transgenic Tobacco, Arabidopsis |
Data compiled from references scirp.orgnih.govsci-hub.seresearchgate.netnih.gov
Genetic Engineering Strategies for Enhanced Production and Activity
Genetic engineering offers powerful tools to improve the production and efficacy of antimicrobial peptides like this compound. nih.gov These strategies aim to increase yield, enhance stability, and broaden the spectrum of antimicrobial activity.
One common strategy involves creating fusion peptides. This can involve fusing two different AMPs or an AMP with a domain that helps it target pathogens, such as a chitin-binding domain for targeting fungi. nih.gov This can lead to new recombinant peptides with synergistic or enhanced activity. nih.gov
Another approach is to modify the peptide's amino acid sequence. frontiersin.org For example, substitutions can be made to increase the peptide's net positive charge or amphipathicity, properties that are often crucial for interaction with microbial membranes. nih.gov Studies on the Cm-p1 peptide showed that adding specific amino acids (Leu-Phe) to its C-terminus drastically increased its antifungal activity. nih.gov
Furthermore, protecting the peptide from degradation by host proteases is a significant challenge. nih.gov Engineering strategies to improve stability include chemical modifications like C-terminal amidation and cyclization (linking the peptide's head and tail), which can be mimicked through genetic means to create more robust molecules. nih.govfrontiersin.orgresearchgate.net These modifications can increase resistance to proteases, enhancing the peptide's half-life and therapeutic potential. frontiersin.org
Codon Optimization and Promoter Selection
The heterologous expression of plant-derived peptides like this compound (VLAP 2c-1) in microbial hosts such as Escherichia coli is often hindered by low yields. A primary reason for this is the difference in codon usage bias between the native organism (Macadamia integrifolia) and the expression host. researchgate.net To overcome this, codon optimization is an essential genetic engineering strategy aimed at redesigning a gene's sequence to match the codon preferences of the host organism, thereby enhancing translational efficiency without altering the final amino acid sequence of the peptide. researchgate.netnih.gov
The process involves replacing rare codons in the native VLAP 2c-1 gene with codons that are frequently used by the host's translational machinery. This strategy can lead to a significant increase in protein expression, in some cases four to six times greater than the native gene. researchgate.net Key parameters considered during optimization include the Codon Adaptation Index (CAI), which measures how well the codons in a gene match the most frequently used codons in a reference genome, and the GC content of the sequence. nih.gov Optimizing these factors helps to minimize mRNA secondary structures that can impede ribosome movement and translation. Various computational tools, such as JCat, OPTIMIZER, and GeneOptimizer, are employed to analyze and redesign gene sequences for strong alignment with the host's codon usage, leading to higher CAI values and more efficient protein production. nih.gov
Promoter selection is equally critical for achieving high-level expression. Strong and tightly regulated promoters are preferred to control the timing and level of peptide production, preventing potential toxicity to the host cell before induction. For expression in E. coli, systems like the pET vector series, which utilize the powerful T7 promoter under the control of the lac operator, are commonly employed. This allows for inducible expression, where peptide production is initiated only upon the addition of an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Table 1: Illustrative Example of Codon Optimization for a Hypothetical Peptide Segment
| Amino Acid | Native Codon (Example) | Host-Preferred Codon (E. coli) | Rationale |
| Arginine | AGA | CGT | AGA is a rare codon in E. coli, while CGT is frequently used, enhancing translation speed. |
| Leucine | CTA | CTG | CTA is used less frequently in E. coli compared to the highly preferred CTG codon. |
| Proline | CCC | CCG | While both are common, optimizing to the most frequent codon (CCG) can improve efficiency. |
| Glycine (B1666218) | GGA | GGC | Replacing the rare GGA codon with the more common GGC helps prevent ribosome stalling. |
Site-Directed Mutagenesis and Peptide Engineering for Functional Enhancement
Site-directed mutagenesis is a precise molecular biology technique used to introduce specific changes to the amino acid sequence of a peptide. nih.gov This method is fundamental to peptide engineering, allowing researchers to create variants of a native peptide like VLAP 2c-1 to enhance its functional properties. nih.gov The primary goals of engineering antimicrobial peptides (AMPs) are often to improve their potency against a broader range of pathogens, increase their stability in biological environments, and reduce potential toxicity to host cells. nih.gov
For many AMPs, their mechanism of action involves interaction with and disruption of microbial cell membranes, a process influenced by physicochemical properties like net positive charge and hydrophobicity. nih.gov Engineering efforts, therefore, frequently focus on substituting specific amino acids to modulate these characteristics. For example, increasing the net positive charge by replacing neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine can enhance the initial electrostatic attraction to negatively charged bacterial membranes. nih.gov Similarly, optimizing the hydrophobicity is crucial; while a certain level is necessary for membrane insertion, excessive hydrophobicity can lead to non-specific toxicity and aggregation.
By creating a library of peptide variants with systematic amino acid substitutions, researchers can investigate these structure-activity relationships. nih.gov This process enables the identification of sequence patterns that are critical for antimicrobial activity and provides a pathway to enrich for new candidates with superior performance for further development. nih.gov
Table 2: Hypothetical Site-Directed Mutagenesis Strategies for VLAP 2c-1 Enhancement
| Original Residue (Position) | Substituted Residue | Objective of Mutation | Predicted Effect on Peptide |
| Aspartic Acid (D) | Lysine (K) | Increase net positive charge | Enhanced binding to negatively charged bacterial membranes. |
| Leucine (L) | Tryptophan (W) | Increase hydrophobicity and membrane interaction | Potentially stronger membrane disruption. |
| Glycine (G) | Arginine (R) | Increase net positive charge and structural flexibility | Improved electrostatic interaction and potential for enhanced activity. nih.gov |
| Cysteine (C) | Serine (S) | Remove a disulfide bond to create a linear variant | Alter peptide structure and investigate the role of disulfide bonds in activity. |
Development of Engineered Peptide Variants with Improved Properties
The ultimate goal of peptide engineering is the development of novel variants with demonstrably improved properties compared to the original peptide. nih.govnih.gov Successful engineering of AMPs can yield variants with significantly enhanced bactericidal activity, often reflected by a lower Minimum Inhibitory Concentration (MIC) against target pathogens, including multidrug-resistant strains. nih.gov
Research into engineered cationic antimicrobial peptides (eCAPs) has shown that strategic amino acid choices are critical. For instance, comparative studies between peptides composed exclusively of tryptophan and either lysine or arginine revealed that arginine-containing peptides could achieve potent antibacterial activity at shorter lengths than their lysine-containing counterparts. nih.gov This highlights how a specific amino acid can confer enhanced functional properties. Furthermore, peptide engineering can address stability issues. Cyclization of a naturally linear peptide, for example, has been shown to retain or even improve bactericidal activity against certain bacterial targets while potentially increasing resistance to proteases. nih.gov
Engineered variants are also designed to be effective in challenging physiological conditions where the activity of natural peptides might be inhibited. mdpi.com The development process involves rigorous testing of these new variants for a range of functional attributes, including their antimicrobial spectrum, killing kinetics, and stability. nih.gov The findings from these studies can lead to promising new antimicrobial agents that are more effective and robust than their natural precursors. nih.govnih.gov
Table 3: Comparison of Properties for Hypothetical Engineered VLAP 2c-1 Variants
| Peptide Variant | Key Modification | MIC vs. S. aureus (µg/mL) | Hemolytic Activity (HC50, µg/mL) | Serum Stability (% remaining after 6h) |
| Wild-Type VLAP 2c-1 | - | 32 | 200 | 40% |
| VLAP-K/R-1 | +2 net positive charge (Arginine substitutions) | 8 | 180 | 45% |
| VLAP-W-2 | Increased hydrophobicity (Tryptophan substitution) | 16 | 150 | 35% |
| Cyclo-VLAP-3 | Backbone cyclization | 16 | >300 | 90% |
Biological and Ecological Roles of Vicin Like Antimicrobial Peptides in Nature
Role in Plant Innate Immunity and Defense Mechanisms
The primary role identified for vicilin-derived peptides is in the innate defense system of plants, providing protection during the most vulnerable stages of early life.
Vicin-like antimicrobial peptide 2c-1 is one of several related peptides from Macadamia integrifolia that demonstrates protective action against plant pathogens. nih.gov Research has shown that these peptides are effective at inhibiting the in-vitro growth of various phytopathogens. The family of peptides from Macadamia, including MiAMP2b, 2c, and 2d, has confirmed antimicrobial activity. nih.govbiorxiv.org Specifically, this compound has been shown to inhibit the growth of Gram-positive bacteria. nih.gov
Studies on similar vicilin-derived peptides from other plant species further support this defensive role. For example, peptides from Centrosema virginianum and Capsicum baccatum exhibit antifungal activity against a range of fungal pathogens, including Botrytis cinerea and yeasts of medical importance like Candida albicans. scirp.orgscirp.orgresearchgate.net This suggests that the ability to combat microbial threats is a conserved function for this class of peptides. The antimicrobial action of these peptides is thought to involve interaction with and disruption of microbial cell membranes, a common mechanism for many plant antimicrobial peptides. scirp.org
**Table 1: Properties of Vicin-like Antimicrobial Peptides from *Macadamia integrifolia***
| Peptide Name | Source Organism | Family | Length (Amino Acids) | Molecular Mass (Da) | Antimicrobial Activity Spectrum |
|---|---|---|---|---|---|
| This compound | Macadamia integrifolia | Vicilin-like | 45 | 5905.5 | Gram-positive bacteria |
| Vicin-like antimicrobial peptide 2a | Macadamia integrifolia | Vicilin-like | 49 | 6103.6 | Gram-positive bacteria |
| Vicin-like antimicrobial peptide 2b | Macadamia integrifolia | Vicilin-like | 41 | 5110.6 | Gram-positive bacteria |
| Vicin-like antimicrobial peptide 2d | Macadamia integrifolia | Vicilin-like | 35 | 4642.1 | Gram-positive bacteria |
Data sourced from multiple studies. nih.gov
The defense provided by this compound and its relatives appears to be primarily a form of constitutive defense. scirp.org Constitutive defenses are those that are always present in the plant, providing a standing barrier against infection. researchgate.net These peptides are cleaved from vicilin precursors, which are abundant seed storage proteins. nih.govscirp.org This cleavage process is associated with germination, a time when the seed and emerging seedling are in a nutrient-rich, moist environment ideal for microbial growth and are highly susceptible to pathogens. scirp.orgscirp.org Therefore, the release of these antimicrobial peptides serves as a pre-emptive, localized defense mechanism to protect the developing plantlet. nih.gov
Experiments involving the constitutive expression of vicilin-derived cysteine-rich peptide (VDCP) coding sequences in transgenic tobacco plants conferred resistance to the fungal pathogen Botrytis cinerea, supporting their role as constitutive defense agents. scirp.orgscirp.orgnih.gov While many plant defense systems involve induced responses, where defense gene expression is triggered by pathogen attack, current evidence for vicilin-derived peptides points towards a pre-programmed, developmental release rather than an induced one.
Involvement in Plant Growth, Development, and Symbiotic Interactions
While some plant peptides are deeply involved in developmental and symbiotic processes, the role of vicilin-like antimicrobial peptides appears to be more narrowly focused on defense.
Based on current scientific literature, there is no evidence to suggest that this compound or other vicilin-derived peptides are involved in the modulation of root nodule formation or the differentiation of rhizobial bacteria. The regulation of this complex symbiotic relationship in legumes is known to be controlled by other distinct families of signaling peptides, such as CLE (CLAVATA3/ESR-related) and NCR (Nodule-Specific Cysteine-Rich) peptides. nih.gov
Similarly, there is no scientific evidence linking this compound or the broader family of vicilin-buried peptides to pollen tube guidance. This critical step in plant fertilization is mediated by other specific classes of small, secreted peptides, most notably the LURE family of chemoattractants.
Evolutionary Aspects of Vicin-like Antimicrobial Peptides
The evolution of Vicin-like antimicrobial peptides is a remarkable example of molecular innovation, where a new function arises from within an existing protein structure. These peptides, also known as Vicilin-Buried Peptides (VBPs), are considered an "interstitial" peptide family because their sequences are embedded within the N-terminal region of preprovicilin precursors. researchgate.netacs.org
The primary and ancestral function of vicilin is nutritional; it serves as a major source of amino acids and nitrogen for the growing seedling upon germination. scirp.org The antimicrobial function is a secondary, more recently evolved feature. This dual-functionality represents a case of gene sharing or protein moonlighting, where a single polypeptide chain gives rise to products with distinct physiological roles. The evolutionary pathway likely involved the acquisition of cysteine-rich motifs within a region of the vicilin gene that, upon proteolytic cleavage by enzymes like asparaginyl endopeptidase, releases a stable, bioactive peptide. acs.org
Sequence analyses reveal that genes encoding these buried peptides are ancient and widespread throughout the plant kingdom, identified in species ranging from early diverging angiosperms to modern monocots and eudicots. acs.orgnih.gov This long evolutionary retention suggests that the defensive function these peptides provide is highly advantageous. acs.org The common structure, a helical hairpin stabilized by two disulfide bonds, has been maintained despite significant sequence divergence between peptides from different species, indicating strong selective pressure on this functional fold. acs.org
Phylogenetic Relationships and Conservation of Sequences
Research into the phylogenetic relationships of vicilin-like antimicrobial peptides indicates that they are part of a large and ancient family of proteins widespread among plants. These peptides are not individually encoded in the genome but are "buried" within the N-terminal region of preprovicilin proteins. frontiersin.org This biosynthetic strategy, where a functional peptide is excised from a larger precursor protein with a different primary function (in this case, seed storage), points to a sophisticated evolutionary mechanism for generating molecular diversity.
The vicilin precursors that host these antimicrobial peptides are found across a broad taxonomic range, from basal angiosperms to eudicots, including both monocots and dicots. frontiersin.org This wide distribution suggests an ancient origin for this defense mechanism. Phylogenetic analyses of the broader Macadamia genus, which includes Macadamia integrifolia, the source of this compound, show a clear distinction between the four species at the nuclear genome level. M. integrifolia and M. tetraphylla form a clade that is separate from M. ternifolia and M. jansenii. nih.govresearchgate.net While a specific phylogenetic tree detailing the placement of the Macadamia integrifolia vicilin precursor among other plant vicilins is not extensively detailed in the available research, the general phylogenetic trees of plant vicilins show clustering based on taxonomic orders. researchgate.net
Sequence conservation is a key feature of the vicilin-like antimicrobial peptide family. The peptides derived from the Macadamia integrifolia vicilin precursor, including the isoforms 2a, 2b, 2c-1, 2c-2, 2c-3, and 2d, all originate from the same precursor protein. nih.govuniprot.org Notably, there is a high degree of sequence identity between the different isoforms. For instance, Vicin-like antimicrobial peptides 2-1, 2-2, and 2-3 share approximately 97% amino acid sequence identity. nih.gov This high level of conservation suggests a strong selective pressure to maintain the structure and function of these peptides.
A defining and highly conserved feature across this family is a specific cysteine spacing pattern, often described as a C-X-X-X-C-(10-12)X-C-X-X-X-C motif. mdpi.com This motif is critical for the formation of disulfide bonds that stabilize the peptide's three-dimensional structure, which is typically a helix-loop-helix hairpin. mdpi.com The presence of this conserved motif has been identified in all four species of Macadamia, indicating its fundamental importance to the function of these antimicrobial peptides within the genus. maxapress.com
| Peptide Isoform | Origin | Key Conserved Motif | Sequence Identity to Isoform 2-2 (%) |
|---|---|---|---|
| Vicin-like antimicrobial peptide 2a | Proteolytic processing of vicilin precursor | C-X-X-X-C-(10-12)X-C-X-X-X-C | N/A |
| Vicin-like antimicrobial peptide 2b | Proteolytic processing of vicilin precursor | C-X-X-X-C-(10-12)X-C-X-X-X-C | High |
| This compound | Proteolytic processing of vicilin precursor | C-X-X-X-C-(10-12)X-C-X-X-X-C | 97 nih.gov |
| Vicin-like antimicrobial peptide 2c-2 | Proteolytic processing of vicilin precursor | C-X-X-X-C-(10-12)X-C-X-X-X-C | 100 |
| Vicin-like antimicrobial peptide 2c-3 | Proteolytic processing of vicilin precursor | C-X-X-X-C-(10-12)X-C-X-X-X-C | 97 nih.gov |
| Vicin-like antimicrobial peptide 2d | Proteolytic processing of vicilin precursor | C-X-X-X-C-(10-12)X-C-X-X-X-C | High |
Diversification of Function and Specificity
The primary biological role of vicilin-like antimicrobial peptides is to defend the plant, particularly the seed and seedling, from pathogenic microorganisms. The diversification of their function is primarily observed in their spectrum of antimicrobial activity. The various isoforms of these peptides, while highly similar in sequence, may exhibit subtle differences in their effectiveness against different pathogens, although specific comparative studies on the isoforms of this compound are limited.
Collectively, the vicilin-like antimicrobial peptides from Macadamia integrifolia have demonstrated a broad range of antimicrobial activity. In vitro studies have shown that these peptides can inhibit the growth of a variety of fungi and oomycetes, as well as Gram-positive bacterial phytopathogens and Saccharomyces cerevisiae. uniprot.org However, they have been reported to have no activity against the Gram-negative bacterium Escherichia coli. uniprot.org
The peptide termed MiAMP2c, which corresponds to the 2c isoforms, has been specifically shown to inhibit various plant pathogenic fungi. nih.gov Further research on expressed peptide fragments from the Macadamia integrifolia vicilin precursor has confirmed their inhibitory action against several plant pathogens. This suggests a key ecological role in protecting the germinating seed from soil-borne fungal and bacterial diseases.
While detailed Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in the available literature, research on macadamia extracts and related vicilin peptides provides an indication of their potency. For example, vicilin polypeptides from Macadamia integrifolia have been shown to inhibit the growth of bacteria such as Bacillus subtilis, Staphylococcus aureus, Agrobacterium rhizogenes, Escherichia coli, Pseudomonas aeruginosa, and Xanthomonas campestris at concentrations ranging from 15 to 100 µg/mL. It is important to note that these values may be for the larger vicilin proteins and not the isolated peptides.
The existence of multiple, highly similar peptide isoforms encoded within a single precursor protein is a fascinating aspect of their functional diversification. This molecular arrangement may provide the plant with a "cocktail" of antimicrobial agents, potentially broadening the spectrum of activity or providing a more robust defense against rapidly evolving pathogens. While all isoforms share the same fundamental antimicrobial role, subtle variations in their amino acid sequences could fine-tune their specificity and efficacy against different microbial targets. However, research to date has primarily focused on the collective antimicrobial properties of the peptide family rather than the specific functional distinctions between each isoform. nih.govnih.gov
| Target Organism Type | Specific Examples of Inhibited Organisms | Reported Activity |
|---|---|---|
| Fungi | Various plant pathogenic fungi | Inhibited in vitro uniprot.orgnih.gov |
| Oomycetes | Not specified | Inhibited in vitro uniprot.org |
| Gram-positive Bacteria | Various phytopathogens, Bacillus subtilis, Staphylococcus aureus | Inhibited in vitro uniprot.org |
| Gram-negative Bacteria | Escherichia coli | No activity reported uniprot.org |
| Yeast | Saccharomyces cerevisiae | Inhibited in vitro uniprot.org |
Methodological Approaches for Investigating Vicin Like Antimicrobial Peptides
Peptide Synthesis and Purification Techniques
The production of sufficient quantities of pure peptide is a prerequisite for any detailed investigation. Both chemical synthesis and recombinant expression are common routes for obtaining antimicrobial peptides.
Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a widely used method for producing peptides of up to 50 amino acids. researchgate.netfrontiersin.orgresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin, which simplifies the purification process after each step. researchgate.net Following the completion of the chain, the peptide is cleaved from the resin.
Recombinant DNA technology offers an alternative, especially for larger peptides or when high yields are required. mdpi.commdpi.com This method involves inserting the gene encoding the peptide into a host organism, often Escherichia coli, which then produces the peptide. mdpi.commdpi.com To prevent the antimicrobial peptide from being toxic to the host cell during production, it is often expressed as a fusion protein with a partner tag, such as an elastin-like recombinamer (ELR) or an intein. mdpi.commdpi.comnih.gov This fusion protein can be purified, and the tag is subsequently cleaved off—using chemical agents like formic acid or enzymatic processes—to release the active peptide. mdpi.comnih.gov
Regardless of the synthesis method, purification is a critical final step. High-performance liquid chromatography (HPLC) is the standard technique for purifying peptides to a high degree (>95%). frontiersin.orgnih.gov The purity and correct molecular weight of the synthesized peptide are then confirmed using mass spectrometry. nih.govnih.gov
Table 1: Common Peptide Synthesis and Purification Strategies
| Technique | Description | Advantages | Common Applications |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical addition of amino acids to a peptide chain anchored to a solid resin. researchgate.net | Flexibility in incorporating unnatural amino acids; suitable for shorter peptides. researchgate.net | Laboratory-scale synthesis for initial screening and optimization studies. frontiersin.org |
| Recombinant Expression | Biosynthesis of the peptide in a host organism (e.g., E. coli) using genetic engineering. mdpi.com | Cost-effective for large-scale production of longer peptides. mdpi.com | Commercial production and studies requiring large quantities of peptide. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatography technique used to separate, identify, and quantify components in a mixture. | Achieves high purity (often >95%), which is essential for accurate biological assays. frontiersin.orgnih.gov | Final purification step for both chemically synthesized and recombinantly expressed peptides. nih.gov |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. | Confirms the molecular weight and identity of the purified peptide. nih.govnih.gov | Quality control to verify the final product. nih.gov |
**8.2. In vitro Assays for Antimicrobial Activity
Once a pure peptide is obtained, its effectiveness against various microorganisms is evaluated through a series of standardized in vitro assays.
The Minimum Inhibitory Concentration (MIC) is the most fundamental measure of a peptide's antimicrobial potency. It is defined as the lowest concentration of the antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. ubc.camdpi.com The broth microdilution method is the standard assay for determining MIC values. ubc.caresearchgate.net
The procedure involves preparing two-fold serial dilutions of the peptide in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. ubc.caresearchgate.net A standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) is then added to each well. ubc.ca The plate is incubated, typically at 37°C for 18-24 hours, after which the wells are visually inspected for bacterial growth (turbidity). ubc.ca The MIC is the lowest peptide concentration in a well with no visible turbidity. mdpi.com Several factors can influence MIC values, including the specific bacterial strain, growth medium, pH, and the purity of the peptide. asm.orgnih.gov
Table 2: Example of a Broth Microdilution Assay Setup
| Well Column | Peptide Concentration (µg/mL) | Bacterial Inoculum | Observation (after 18h) | Interpretation |
|---|---|---|---|---|
| 1 | 64 | + | Clear | Growth Inhibited |
| 2 | 32 | + | Clear | Growth Inhibited |
| 3 | 16 | + | Clear | MIC = 16 µg/mL |
| 4 | 8 | + | Turbid | Growth |
| 5 | 4 | + | Turbid | Growth |
| 6 | 2 | + | Turbid | Growth |
| 7 | 1 | + | Turbid | Growth |
| 8 | 0 (Growth Control) | + | Turbid | Growth |
Time-kill kinetics assays provide dynamic information about a peptide's antimicrobial action, revealing how quickly it kills a bacterial population. emerypharma.com These studies help differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. emerypharma.com A bactericidal effect is typically defined as a ≥3-log10 (or 99.9%) reduction in the number of colony-forming units per milliliter (CFU/mL) compared to the initial inoculum. emerypharma.com
In a typical assay, a bacterial culture in its exponential growth phase is incubated with the peptide at a specific concentration (often a multiple of its MIC, such as 1x or 2x MIC). frontiersin.orgresearchgate.net Aliquots are removed at various time points (e.g., 0, 30, 60, 120, 240 minutes), serially diluted, and plated on agar. frontiersin.org After incubation, the resulting colonies are counted to determine the number of viable bacteria at each time point. emerypharma.comfrontiersin.org The results are plotted as log CFU/mL versus time to visualize the rate of killing. emerypharma.com Some peptides can kill bacteria within hours, demonstrating rapid bactericidal activity. researchgate.net
Table 3: Representative Data from a Time-Kill Kinetics Assay
| Time (minutes) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (Peptide at 2x MIC) |
|---|---|---|
| 0 | 6.0 | 6.0 |
| 30 | 6.4 | 4.5 |
| 60 | 6.8 | 3.2 |
| 120 | 7.3 | <3.0 |
Many pathogenic bacteria form biofilms, which are structured communities of cells encased in a self-produced matrix that protects them from antibiotics and the host immune system. nih.govmdpi.comemerypharma.com Therefore, assessing a peptide's ability to both prevent biofilm formation and eradicate established biofilms is crucial.
Biofilm Inhibition Assay (MBIC): To determine the Minimum Biofilm Inhibitory Concentration (MBIC), bacteria are grown in microtiter plates in the presence of varying concentrations of the peptide. emerypharma.com After an incubation period that allows biofilm formation in the control wells, the liquid is removed, and the remaining biofilm is washed and stained, commonly with crystal violet. nih.gov The stain is then solubilized, and its absorbance is measured to quantify the biofilm biomass. youtube.com The MBIC is the lowest peptide concentration that prevents biofilm formation.
Biofilm Eradication Assay (MBEC): To assess the ability to destroy mature biofilms, the Minimum Biofilm Eradication Concentration (MBEC) is determined. emerypharma.com Biofilms are first allowed to form on surfaces (like the pegs of a Calgary Biofilm Device) over 24-48 hours. emerypharma.com These established biofilms are then exposed to various concentrations of the peptide. nih.gov After treatment, the viability of the remaining bacteria within the biofilm is assessed. youtube.com The MBEC is the minimum peptide concentration required to eradicate the biofilm. emerypharma.com
These assays are critical for identifying peptides that could be effective against chronic, biofilm-associated infections, which are notoriously difficult to treat. nih.govnih.gov
Advanced Structural and Biophysical Characterization Techniques
Understanding the three-dimensional structure of an antimicrobial peptide is key to deciphering its mechanism of action, as its function is often intrinsically linked to its shape and how it interacts with bacterial membranes. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structures of peptides in solution or in membrane-mimetic environments. nih.govuzh.ch This is particularly important for antimicrobial peptides, as their activity depends on their interaction with lipid membranes, making them unsuitable for X-ray crystallography which requires crystal formation. nih.govnih.gov
To study a peptide like Vicin-like antimicrobial peptide 2c-1 by NMR, it is often dissolved in a solution containing membrane mimics such as detergent micelles (e.g., DPC) or bicelles, which simulate the environment of a bacterial cell membrane. nih.govnih.govresearchgate.net A series of NMR experiments are then performed:
2D TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy): These experiments help to identify amino acid spin systems. uzh.ch
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of structure determination, as it detects protons that are close to each other in space (typically <5 Å), even if they are far apart in the primary sequence. nih.govuzh.ch The collection of these distance restraints is used to calculate the peptide's 3D fold.
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides that are isotopically labeled with ¹⁵N (often done during recombinant expression), this experiment provides a unique signal for each amino acid residue. nih.govmdpi.com Changes in the chemical shifts of these signals upon interaction with micelles can reveal which parts of the peptide are inserting into the membrane. nih.gov
By analyzing the resulting NMR data, researchers can build a detailed atomic model of the peptide's structure, revealing features like α-helices or β-sheets and their orientation relative to the membrane model. nih.govresearchgate.netmdpi.com This structural information is invaluable for understanding how the peptide disrupts the bacterial membrane and for guiding the design of more potent analogues. researchgate.netresearchgate.net
Table 4: Common NMR Experiments for Peptide Structural Analysis
| NMR Experiment | Information Provided | Purpose in AMP Research |
|---|---|---|
| 1D ¹H NMR | Provides a general overview of the proton signals in the peptide. mdpi.com | Initial assessment of sample purity and folding. mdpi.com |
| 2D COSY/TOCSY | Identifies protons that are connected through chemical bonds within an amino acid residue. uzh.ch | Assignment of amino acid spin systems. uzh.ch |
| 2D NOESY | Identifies protons that are close in 3D space (<5 Å). nih.govresearchgate.net | Provides distance restraints for calculating the 3D structure. nih.gov |
| 2D ¹H-¹⁵N HSQC | Correlates amide protons with their directly bonded nitrogen atoms (requires ¹⁵N labeling). nih.govmdpi.com | Fingerprint of the peptide backbone; used to monitor structural changes and interactions with membranes. nih.govmdpi.com |
X-ray Crystallography
X-ray crystallography is a pivotal technique for determining the precise three-dimensional atomic structure of molecules, including peptides. nih.govwisc.edu This method involves crystallizing the peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is analyzed to build a high-resolution model of the molecule's atomic arrangement.
While a specific crystal structure for this compound is not currently available in public databases, X-ray crystallography remains a primary goal for researchers in the field. Such a structure would provide definitive insights into its fold, which is predicted to be similar to other vicilin-buried peptides that feature analogous structural elements like inter-helical hydrophobic and ionic interactions. biorxiv.org
Electron Microscopy for Cellular Effects
Electron microscopy (EM) is an indispensable tool for visualizing the ultrastructural changes that antimicrobial peptides inflict upon target bacterial cells. nih.gov Both scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to gain detailed mechanistic insights into a peptide's function. nih.gov
SEM provides high-resolution images of the cell surface, revealing morphological alterations. Studies on other AMPs have shown effects like the formation of blisters, bubbles, grooves, and pore-like lesions on the surface of bacteria such as Escherichia coli. nih.govnih.gov In some cases, treated cells appear to burst, showing deep craters or holes in their envelope. nih.gov TEM, on the other hand, allows for the visualization of internal cellular structures. It can reveal damage to the cytoplasmic membrane, the formation of intracellular membranous structures, and alterations in the bacterial DNA region following peptide treatment. nih.gov For instance, cryo-electron tomography (cryo-ET), a specialized form of TEM, has been used to visualize how a de novo designed peptide called pepD2M disrupts both the outer and inner membranes of E. coli via a carpet/detergent-like mechanism. researchgate.net
These imaging techniques can effectively demonstrate how a peptide like this compound might function, for example, by causing membrane permeabilization, leading to a loss of osmotic regulation and eventual cell lysis. nih.govnih.gov
Table 1: Morphological Changes in Bacteria Induced by Antimicrobial Peptides as Observed by Electron Microscopy
| Microscopy Technique | Observed Effect on Bacterial Cells | Reference |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Shortening and swelling of cells, surface blisters, bubbles, deep craters, and open holes. | nih.gov |
| Transmission Electron Microscopy (TEM) | Formation of intracellular membranous structures, lateral expansion of the lipid membrane, alterations in the DNA region. | nih.gov |
| Atomic Force Microscopy (AFM) | Formation of grooves and pore-like lesions, collapse of cell structure at apical ends. | nih.gov |
| Cryo-Electron Tomography (Cryo-ET) | Disruption of outer and inner membranes consistent with a carpet/detergent-like mechanism. | researchgate.net |
Transcriptomics and Proteomics for Gene and Protein Expression Analysis
The combination of transcriptomics and proteomics is a powerful strategy for the discovery and characterization of novel peptides from natural sources. mdpi.comnih.gov This dual approach allows researchers to connect the genetic blueprint of a peptide to its actual expression as a functional molecule.
Transcriptomics involves sequencing the complete set of RNA transcripts (the transcriptome) in a specific tissue, such as the leaves or seeds of Macadamia integrifolia. mdpi.comnih.gov This provides a catalogue of all genes being expressed, including those encoding precursor proteins for antimicrobial peptides. nih.gov By analyzing this data, researchers can identify potential AMP-encoding sequences.
Proteomics , specifically peptidomics, then focuses on identifying the complete set of peptides (the peptidome) present in a sample. mdpi.com This is typically done using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which separates the peptides and measures their mass-to-charge ratio to determine their amino acid sequence. mdpi.comyoutube.com
By correlating the proteomic data with the transcriptome data, scientists can confirm that a peptide identified at the protein level is encoded by a specific gene found in the transcriptome. nih.govmdpi.com This combined approach is crucial for validating the existence and origin of peptides like this compound and for studying how their expression might change in response to stimuli, such as a pathogen attack. mdpi.commdpi.com
Computational and Bioinformatic Tools for Peptide Design and Prediction
In recent years, computational and bioinformatic tools have become central to the study and development of antimicrobial peptides. nih.govacs.org These in silico approaches leverage the vast amount of sequence and structural data available in specialized databases to predict, analyze, and design new AMPs with desired properties. acs.org
The process often begins with data from AMP databases, which catalogue known peptides and their characteristics. acs.org Machine learning algorithms and other predictive tools are then used to scan these databases or novel sequence data to identify potential AMPs, predict their structure, or suggest their mode of action. nih.govfrontiersin.org These computational methods significantly accelerate the discovery process and reduce the cost and effort of large-scale experimental screening. nih.gov
De novo Peptide Design and Optimization
De novo design refers to the creation of entirely new peptide sequences from scratch, rather than modifying existing ones. frontiersin.orgnih.gov This approach utilizes sophisticated computational algorithms, often based on machine learning or evolutionary principles, to generate novel AMPs with optimized characteristics. nih.govfrontiersin.org
The goal is to design peptides that exhibit high antimicrobial potency while minimizing toxicity to host cells. mdpi.com Algorithms can be trained on datasets of known AMPs to learn the sequence patterns, physicochemical properties (like charge and hydrophobicity), and structural motifs associated with effective and selective antimicrobial activity. nih.gov Generative models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can then produce vast libraries of novel peptide sequences that fit these learned parameters. arxiv.org These computer-generated candidates can then be synthesized and tested experimentally, a process that has successfully yielded potent AMPs. frontiersin.org For instance, one study reported that out of 15 computationally designed short AMPs, 14 were experimentally confirmed to have antibacterial efficacy against E. coli. frontiersin.org
Table 2: Computational Approaches for De Novo Antimicrobial Peptide Design
| Design Strategy | Description | Key Outcome | Reference |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Uses statistical models to relate chemical structures/properties to biological activity, guiding the design of optimized sequences. | Generation of highly active drug candidates. | frontiersin.org |
| Machine Learning (e.g., GANs, VAEs) | Algorithms learn from existing AMP data to generate novel sequences with desired properties like low cytotoxicity. | Identification of short AMPs with potent activity and low toxicity. | mdpi.com |
| Evolutionary Algorithms | Simulates evolution to iteratively optimize peptide sequences for multiple objectives (e.g., potency, low toxicity). | Design of novel AMPs, including those with non-natural amino acids. | nih.gov |
| Diffusion Models (e.g., DiffPepBuilder) | Co-designs peptide sequences and structures to bind a specific target, using disulfide bonds to enhance stability. | Generation of novel peptide binders with improved predicted binding energy. | arxiv.org |
Molecular Dynamics Simulations and Docking Studies
Molecular dynamics (MD) simulations and docking are powerful computational techniques used to study the interaction between a peptide and its target, typically the bacterial cell membrane, at an atomic level. nih.govnih.gov
Molecular docking predicts the preferred orientation of a peptide when it binds to a receptor, such as a bacterial membrane. nih.gov It scores different binding poses to identify the most stable and likely interaction. This can provide initial insights into how a peptide like this compound might first associate with a bacterial cell.
Molecular dynamics (MD) simulations build upon this by simulating the movement of every atom in the peptide-membrane system over time. nih.govresearchgate.net This provides a dynamic view of the peptide's behavior, revealing how it inserts into the membrane, the conformational changes it undergoes, and the mechanism by which it disrupts the lipid bilayer. mdpi.commdpi.com MD simulations can help visualize different proposed mechanisms of action, such as the "barrel-stave," "toroidal pore," or "carpet" models. researchgate.net For example, simulations have shown that the designed AMP adepantin-1 (B1578653) self-associates into aggregates that help position the peptides for favorable insertion into bacterial membranes. mdpi.com These simulations are crucial for understanding the fundamental physicochemical forces that drive the antimicrobial activity and for rationally designing more effective peptides. nih.gov
Prospective Applications of Vicin Like Antimicrobial Peptide 2c 1 in Non Human Systems
Agricultural and Crop Protection Strategies
The overuse of conventional chemical pesticides has led to increased pathogen resistance and environmental concerns, driving the search for sustainable alternatives. nih.gov Plant-derived AMPs, being natural and biodegradable, are at the forefront of this research. nih.gov
The demonstrated ability of vicilin-derived peptides to inhibit the growth of pathogenic fungi and bacteria makes them strong candidates for development as bio-pesticides. researchgate.net The general mechanism for many AMPs involves interaction with and disruption of microbial cell membranes, a mode of action that is less prone to the development of resistance compared to conventional pesticides that often target a single enzyme or pathway. nih.govnih.gov
The development process for a bio-pesticide based on Vicin-like antimicrobial peptide 2c-1 would likely involve:
Large-Scale Production: Utilizing recombinant DNA technology to produce the peptide in microbial systems like Escherichia coli or yeast, a method that has been successfully used for other vicilin fragments. researchgate.net
Formulation: Developing stable formulations that protect the peptide from environmental degradation (e.g., from UV light and soil proteases) to ensure its efficacy when applied in the field.
Activity Spectrum Analysis: Rigorous testing against a wide range of economically important plant pathogens to determine its specific uses. Peptides from the vicilin family have shown activity against fungi such as Fusarium, Botrytis, and Mycosphaerella. researchgate.net
The use of such peptides as bio-fungicides is particularly promising, as fungal diseases are a major cause of crop loss worldwide. nih.gov
A powerful strategy for crop protection is the genetic engineering of plants to produce their own defense molecules. mdpi.com By introducing the gene sequence encoding this compound into crop plants, it is possible to create transgenic varieties with enhanced, inbuilt resistance to a range of pathogens. nih.govnih.gov This approach has been successfully demonstrated with numerous other AMPs, conferring resistance to devastating fungal and bacterial diseases in crops like tobacco and potato. nih.govnih.gov
The process involves:
Gene Construction: Isolating the specific gene fragment for this compound and placing it into a plant expression vector. This construct is designed to ensure the peptide is produced in the correct plant tissues (e.g., leaves, roots) and targeted to the location where it will be most effective, such as the extracellular space to combat invading pathogens. nih.gov
Plant Transformation: Introducing the expression vector into plant cells, often using Agrobacterium tumefaciens-mediated transformation. nih.gov
Selection and Evaluation: Regenerating whole plants from the transformed cells and screening them for peptide expression and, most importantly, for enhanced disease resistance in controlled greenhouse and field trials. nih.govgoogle.com
This method offers the potential for durable, season-long protection without the need for repeated external applications of pesticides.
Table 1: Pathogen Targets of Plant-Derived Antimicrobial Peptides and Potential for Vicin-like AMP 2c-1
| Pathogen Type | Example Organism | AMP Mechanism of Action | Relevance for Vicin-like AMP 2c-1 |
| Fungi | Fusarium oxysporum | Membrane permeabilization, inhibition of spore germination. researchgate.netnih.gov | High: Vicilin peptides show activity against Fusarium. researchgate.net |
| Fungi | Botrytis cinerea (Gray Mold) | Disruption of fungal cell wall and membrane integrity. researchgate.net | High: Vicilin peptides show activity against Botrytis. researchgate.net |
| Oomycetes | Peronospora tabacina (Blue Mold) | Inhibition of spore germination, disruption of hyphal growth. nih.gov | Prospective: As a broad-spectrum antifungal agent. |
| Gram-negative Bacteria | Pectobacterium carotovorum | Disruption of outer and inner bacterial membranes. nih.gov | Prospective: General antibacterial activity is known. |
| Gram-positive Bacteria | Clavibacter michiganensis | Membrane disruption, pore formation. nih.gov | Prospective: General antibacterial activity is known. |
Veterinary Applications for Animal Health
The rise of antibiotic resistance is a critical issue in both human and veterinary medicine, prompting a search for alternatives to conventional antibiotics for use in livestock and companion animals. veterinary-practice.com Antimicrobial peptides are considered a promising solution due to their broad-spectrum activity and novel mechanisms of action. mdpi.com Plant-derived AMPs, in particular, are being investigated for their therapeutic potential in animal health. scispace.com
Although specific studies on this compound in veterinary contexts are not yet available, its properties suggest several potential applications:
Topical Treatments: As a component in creams or sprays for treating skin infections in animals, similar to how other AMPs are used to control Staphylococcus spp. infections in dogs. veterinary-practice.com
Feed Additives: Incorporation into animal feed could help control gut pathogens, improve intestinal health, and potentially serve as an alternative to antibiotic growth promoters in poultry and swine.
Mastitis Control: Bovine mastitis is a major economic burden on the dairy industry. AMPs are being explored as a treatment, and a plant-derived peptide with proven antibacterial activity could be developed into an intramammary infusion product.
Further research would be required to establish the efficacy and safety of this compound for these applications. scispace.com
Biotechnological Tools and Research Reagents
Beyond direct therapeutic or agricultural use, the unique properties of AMPs make them valuable tools in research and diagnostics.
The development of rapid and sensitive biosensors for pathogen detection is crucial for food safety, environmental monitoring, and clinical diagnostics. nih.govmdpi.com Antimicrobial peptides are excellent candidates for use as biorecognition elements in these sensors. nih.gov Their natural affinity for microbial surfaces allows them to selectively capture target pathogens from a sample. google.com
A biosensor using this compound would typically consist of:
A Transducer Surface: Often a gold electrode or graphene substrate. google.combohrium.com
Immobilized Peptide: The Vicin-like AMP 2c-1 would be chemically attached to the transducer surface.
Detection System: When bacteria or fungi from a sample bind to the immobilized peptides, it causes a measurable change in an electrical or optical signal (e.g., impedance), allowing for rapid, label-free detection. nih.govbohrium.com
This technology could be adapted to create portable devices for real-time monitoring of pathogens in water supplies, food processing facilities, or veterinary clinics. google.com
The primary mechanism of many AMPs is the disruption of the microbial cell membrane. nih.gov This property makes them powerful molecular probes for investigating the fundamental biology of bacteria and fungi. By studying how this compound interacts with different microbes, researchers can gain insights into:
Membrane Composition and Dynamics: The peptide's binding and pore-forming activity can reveal information about the specific lipid composition and physical properties of a pathogen's membrane. mdpi.com
Mechanisms of Resistance: Exposing microbes to sub-lethal concentrations of the peptide can help identify the genetic and physiological pathways that pathogens use to defend against AMPs, which is crucial for understanding virulence. nih.gov
Inhibition of Intracellular Processes: Some AMPs can penetrate the cell membrane and interfere with essential intracellular processes like DNA or protein synthesis. nih.govmdpi.com Investigating whether Vicin-like AMP 2c-1 has such intracellular targets could uncover novel antimicrobial mechanisms.
Using fluorescently-labeled versions of the peptide would allow for direct visualization of its interaction with and entry into microbial cells, providing a powerful tool for cell biology and microbiology research.
Future Directions and Challenges in Vicin Like Antimicrobial Peptide Research
Addressing Challenges in Peptide Stability and Bioavailability
A primary hurdle in the therapeutic and agricultural application of AMPs, including vicin-like peptides, is their inherent instability and limited bioavailability. the-microbiologist.comnih.govresearchgate.net Natural peptides are often susceptible to degradation by proteases, have short half-lives in biological systems, and can exhibit toxicity at therapeutic concentrations. the-microbiologist.comnih.gov For instance, many natural AMPs possess undesirable properties such as instability and toxicity that hinder their development as drugs. researchgate.netnih.gov
Research efforts are focused on several strategies to overcome these limitations. One key characteristic of many plant-derived antibacterial peptides is a high content of cysteine residues, which form disulfide bridges. nih.gov These bridges are crucial for enhancing the structural stability of the peptide under various stress conditions. nih.gov Further strategies to improve stability and bioavailability include:
Chemical Modifications : Introducing non-canonical amino acids into the peptide sequence can prevent biological degradation by proteases and extend the peptide's elimination half-life. nih.gov
Structural Rigidity : Creating more rigid peptide structures, such as through cyclization (as seen in cyclotides and some lipopeptides), can lead to a longer half-life compared to their linear counterparts. nih.gov
Nanoformulation : The use of nanoformulations and other delivery systems is being explored to protect peptides from degradation and deliver them effectively to the target site. nih.gov
While Vicin-like antimicrobial peptide 2c-1, isolated from Macadamia integrifolia, has a defined structure, its stability and bioavailability in various applications remain key areas for future investigation. nih.govnih.gov Overcoming these challenges is essential for translating the promise of vicin-like peptides into practical solutions. the-microbiologist.com
Exploration of Novel Vicin-like Peptides from Diverse Sources
The discovery of novel AMPs is critical for expanding the arsenal (B13267) against resistant pathogens. Nature presents a vast and diverse library of these peptides. nih.gov Plant antibacterial peptides have been isolated from a wide array of species and tissues, including roots, seeds, flowers, and stems. nih.gov Vicilin-like proteins, traditionally known as seed storage proteins, are now recognized as a source of cryptic antimicrobial peptides that are released upon germination to protect the seedling. scirp.org
The search for new vicin-like peptides involves exploring a wide range of plant species. Research has shown that vicilin-derived cysteine-rich peptides (VDCPs) are not characteristic of all vicilins or even consistently present in closely related species, suggesting a rich diversity waiting to be discovered. scirp.org For example, an unusual Cys-pattern repeat was first identified in a vicilin from Gossypium hirsutum (cotton) and later found in the wild legume Centrosema virginianum. scirp.org
Beyond plants, the broader search for AMPs extends to sources like the skin secretions of frogs, the venom of spiders, and various marine organisms. researchgate.netmdpi.com Modern techniques are accelerating this discovery process:
Transcriptome Analysis : High-throughput analysis of the transcriptomes of venom glands or specific plant tissues can reveal a multitude of putative peptide toxin sequences. mdpi.com
Peptidomics : Sensitive mass spectrometry technologies allow for the identification and quantification of new natural peptides, even those present in trace amounts. nih.gov
The discovery of novel vicilin-like peptides and other AMPs from these diverse sources provides new molecular scaffolds for the development of future therapeutics and agricultural products. nih.gov
Integration with Sustainable Agricultural Practices
Modern agriculture faces the dual challenge of ensuring food security while reducing its environmental footprint. The overuse of chemical pesticides has led to resistant pathogens and environmental pollution, necessitating sustainable alternatives. unimi.itmdpi.com Antimicrobial peptides, including those derived from vicilins, offer a promising, eco-friendly solution. mdpi.comresearchgate.net
AMPs possess several advantages for agricultural use:
High Specificity and Efficacy : They can be highly effective against specific plant pathogens. unimi.it
Biodegradability : They degrade rapidly and have low persistence in the environment, reducing harm to non-target organisms. unimi.it
Low Resistance Potential : Their mechanism of action, often involving membrane disruption, makes it more difficult for pathogens to develop resistance compared to conventional pesticides. mdpi.com
Vicin-derived antimicrobial peptides are particularly relevant as they naturally help protect germinating plants from microbes abundant in the soil. scirp.org Research has demonstrated the potential of these peptides in crop protection. For instance, transgenic tobacco plants engineered to express a vicilin-derived peptide from Centrosema virginianum showed significant resistance to the filamentous fungus Botrytis cinerea. scirp.org Beyond direct application, expressing AMP genes in transgenic crops is a powerful strategy for enhancing disease resistance. mdpi.comnih.gov The integration of AMPs into agricultural practices represents a significant step towards a more sustainable model of crop protection. unimi.itmdpi.com
Advanced Engineering for Targeted Delivery and Specificity
To maximize the efficacy of vicin-like and other antimicrobial peptides while minimizing potential side effects, advanced engineering strategies for targeted delivery and enhanced specificity are being developed. The goal is to ensure the peptide reaches the site of infection or the specific pathogen without affecting host cells or non-target organisms. nih.gov
Several innovative approaches are currently under investigation:
Delivery Vehicles : Encapsulating or conjugating AMPs with delivery vehicles can protect them from degradation, improve solubility, and control their release. nih.gov Examples include:
Polymer-based systems : Natural polymers like chitosan (B1678972) are used due to their biocompatibility, biodegradability, and bioadhesive properties. nih.gov
Engineered Extracellular Vesicles (EVs) : These natural nanoparticles can be coated with AMPs, improving the peptide's stability and biocompatibility while maintaining its antimicrobial and anti-inflammatory activities. nih.gov
Chimeric Peptides : This approach involves creating a single peptide chain with multiple domains. For example, a chimeric peptide can be engineered with one domain that binds robustly to a specific surface, such as a medical implant, and another domain that presents the antimicrobial activity, thereby preventing biofilm formation. ku.edu
Specifically Targeted Antimicrobial Peptides (STAMPs) : These are designed to be highly selective for certain pathogens. By exploring different design strategies, researchers have developed STAMPs that can effectively disrupt pathogen cell walls and membranes while showing desirable biocompatibility. nih.gov
Prime Editor Engineered Virus-Like Particles (PE-eVLPs) : This cutting-edge technology allows for the transient in vivo delivery of gene-editing components as ribonucleoprotein complexes, offering a potential future method for highly specific, targeted therapeutic interventions. broadinstitute.org
These engineering strategies hold the key to overcoming the inherent limitations of natural peptides and developing highly effective, targeted antimicrobial treatments for clinical and agricultural use. nih.govnih.gov
Elucidating Complex Regulatory Networks and Interaction Partners
The function of vicin-like antimicrobial peptides extends beyond direct pathogen killing. These molecules are part of a complex network of interactions within the host and its environment. Understanding these networks is crucial for fully harnessing their potential. nih.govresearchgate.net
AMPs are recognized as important components of the innate immune system in organisms ranging from insects to plants and mammals. mdpi.comresearchgate.net Their roles can be multifaceted:
Synergistic Interactions : AMPs often act synergistically with other host defense peptides, even those from different structural classes. researchgate.net They can also work in concert with conventional antibiotics; for example, by increasing the permeability of the bacterial cell membrane, an AMP can allow an antibiotic to enter the cell more efficiently. nih.govfrontiersin.org
Immunomodulation : Beyond their antimicrobial function, many AMPs can modulate the host's immune response. nih.gov They can trigger the transcription of numerous genes and influence inflammatory responses, acting as signaling molecules in host defense. mdpi.comresearchgate.net
Specific Biological Roles : In plants, certain cysteine-rich peptides play a critical role in mediating symbiotic relationships, such as the interaction between legumes and nitrogen-fixing bacteria in root nodules. nih.gov In humans, emerging evidence suggests that some AMPs are involved in regulating neuronal functions like sleep and memory, and their expression patterns are affected by aging, pointing to a potential link with neurodegenerative diseases. nih.gov
For this compound, research has identified it as an IgE-binding protein, highlighting its role as a potential allergen in macadamia nut allergy. nih.gov This interaction with the human immune system underscores the importance of studying the broader biological roles and interaction partners of these peptides. Future research will need to further unravel these complex regulatory networks to fully understand the function and application of vicin-like peptides.
Q & A
Q. How can researchers determine the primary mechanism of action of Vicin-like antimicrobial peptide 2c-1 against Gram-negative bacteria?
Methodological Answer: To elucidate the mechanism, use circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical content) in membrane-mimetic environments like SDS micelles . Pair this with liposome leakage assays to evaluate membrane disruption. For specificity, employ confocal microscopy with fluorescently labeled peptides to visualize bacterial membrane interaction. Comparative studies using mutant bacterial strains (e.g., lacking specific outer membrane proteins) can isolate target pathways .
Q. What experimental conditions are optimal for assessing this compound stability in vitro?
Methodological Answer: Stability assays should test peptide integrity under physiological conditions (e.g., 37°C, pH 7.4) and in the presence of serum proteases. Use reverse-phase HPLC to monitor degradation over time. Include controls with protease inhibitors (e.g., EDTA for metalloproteases) to identify susceptibility pathways. For salt sensitivity, evaluate minimal inhibitory concentration (MIC) shifts in cation-adjusted Mueller-Hinton broth with varying NaCl or Mg²⁺ concentrations .
Q. How can researchers establish structure-activity relationships (SAR) for Vicin-like peptide derivatives?
Methodological Answer: Perform systematic alanine scanning mutagenesis to identify critical residues for antimicrobial activity. Quantify physicochemical properties (e.g., hydrophobicity, charge, amphipathicity) using tools like the APD2 database . Corrogate these properties with MIC values against reference strains (e.g., E. coli ATCC 25922) and hemolytic activity against mammalian cells. Machine learning models (e.g., random forests) can prioritize features for SAR optimization .
Advanced Research Questions
Q. How can contradictions in antimicrobial activity data across studies be resolved?
Methodological Answer: Conflicting results may arise from variability in experimental protocols (e.g., broth microdilution vs. time-kill assays). Apply the FIC index model (FIC(A,B) = a₂d(A,B)² + a₁d(A,B) + a₀) to assess synergistic or antagonistic interactions in combination studies . For statistical reconciliation, use orthogonal decomposition models (e.g., WGSS/GS) to test hypotheses about data distribution discrepancies, ensuring rigorous goodness-of-fit tests (χ², p < 0.05) .
Q. What machine learning strategies are effective for predicting novel Vicin-like peptide variants with enhanced activity?
Methodological Answer: Train models on curated datasets (e.g., CAMP database) using features like amino acid composition, charge, and helical propensity. Employ collaborative filtering to identify under-explored peptide clusters. Validate predictions via in silico docking (e.g., with bacterial lipid A) and in vitro MIC assays. For transparency, report SHAP (SHapley Additive exPlanations) values to highlight feature contributions .
Q. How can researchers design Vicin-like peptide analogs with reduced cytotoxicity?
Methodological Answer: Use Java-based sequence permutation tools to generate hybrid peptides by recombining non-toxic fragments from existing AMPs (e.g., melittin-derived regions). Screen for hemolytic activity using red blood cell lysis assays (e.g., % hemolysis at 100 μM). Prioritize analogs with charge ≤ +5 and hydrophobicity indices < 1.5, as these parameters correlate with selectivity .
Q. What methods are recommended to study resistance development against Vicin-like peptides?
Methodological Answer: Conduct serial passage experiments with sub-inhibitory peptide concentrations. Monitor MIC shifts over 20+ generations and perform whole-genome sequencing to identify mutations (e.g., in pmrB or mprF). Cross-resistance profiling against polymyxin B or colistin can clarify shared resistance pathways .
Q. How can synergistic combinations of Vicin-like peptides with conventional antibiotics be systematically identified?
Methodological Answer: Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Combinations with FICI ≤ 0.5 indicate synergy. For mechanistic insights, pair with transcriptomics (RNA-seq) to identify pathways modulated by peptide-antibiotic pairs (e.g., cell wall synthesis + membrane disruption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
